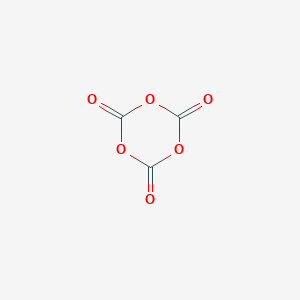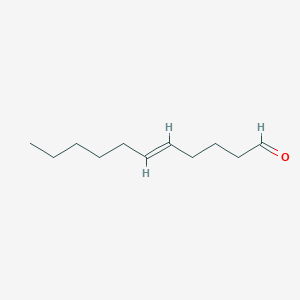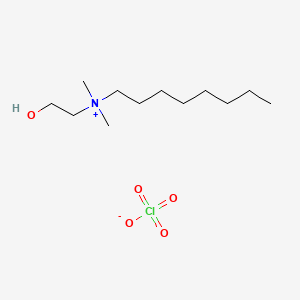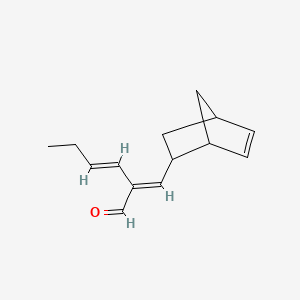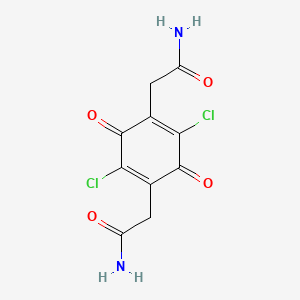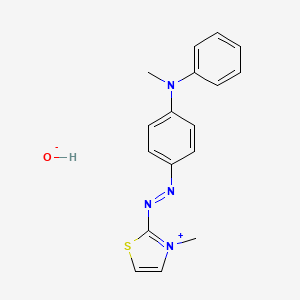
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide: is a complex organic compound with the molecular formula C₁₇H₁₈N₄OS It is known for its unique structure, which includes a thiazolium ring and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide typically involves the following steps:
Formation of the Thiazolium Ring: The thiazolium ring is synthesized through the reaction of a thioamide with a haloketone under basic conditions.
Azo Coupling Reaction: The thiazolium compound is then subjected to an azo coupling reaction with p-(N-methylanilino)phenyl diazonium salt. This reaction is usually carried out in an acidic medium to facilitate the formation of the azo linkage.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: Maintaining an optimal temperature to prevent decomposition.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The thiazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products are the corresponding amines.
Substitution: Substituted thiazolium derivatives are formed.
Scientific Research Applications
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways, leading to effects such as cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium methyl sulfate
- 3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium chloride
Uniqueness
3-Methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium hydroxide is unique due to its specific combination of a thiazolium ring and an azo linkage, which imparts distinct chemical and physical properties
Properties
CAS No. |
93941-09-4 |
|---|---|
Molecular Formula |
C17H18N4OS |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]-N-phenylaniline;hydroxide |
InChI |
InChI=1S/C17H17N4S.H2O/c1-20-12-13-22-17(20)19-18-14-8-10-16(11-9-14)21(2)15-6-4-3-5-7-15;/h3-13H,1-2H3;1H2/q+1;/p-1 |
InChI Key |
CGJMVBGVBISQCG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


